molecular formula C16H16N2O2 B5188688 N-(1-phenylethylcarbamoyl)benzamide

N-(1-phenylethylcarbamoyl)benzamide

Cat. No.: B5188688
M. Wt: 268.31 g/mol
InChI Key: NZCQDRKPWWGHGA-UHFFFAOYSA-N
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Description

N-(1-Phenylethylcarbamoyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a phenylethylcarbamoyl group.

Properties

IUPAC Name

N-(1-phenylethylcarbamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQDRKPWWGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. The use of solid acid catalysts and ultrasonic irradiation technology ensures efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-phenylethylcarbamoyl)benzamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(1-phenylethylcarbamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology and Medicine: In medicinal chemistry, benzamide derivatives are studied for their potential therapeutic properties. They have shown promise as anti-inflammatory, antiviral, and anticancer agents .

Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials. Their stability and reactivity make them valuable in various industrial applications .

Mechanism of Action

The mechanism of action of N-(1-phenylethylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cytochrome c release . This leads to programmed cell death, making them potential candidates for anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity
This compound* Phenylethylcarbamoyl ~269.3 (estimated) Hypothesized HAT modulation
N-(Phenylcarbamoyl)benzamide Phenylcarbamoyl 240.27 Cytotoxic activity (synthesized)
N-(1-Carbamoylcyclopentyl)benzamide Cyclopentylcarbamoyl 232.28 Not explicitly stated (structural)
CTPB (Compound 6) 2-Ethoxy-6-pentadecyl, 4-Cl-3-CF₃Ph ~500 (estimated) p300 HAT activation
CTB (Compound 7) 2-Ethoxy, 4-Cl-3-CF₃Ph ~400 (estimated) p300 HAT activation

*Estimated properties based on structural analogs.

Table 2: ADMET Predictions (Hypothetical for this compound vs. N-(Phenylcarbamoyl)benzamide)

Parameter This compound N-(Phenylcarbamoyl)benzamide
Water Solubility (Log S) -4.5 (low) -3.8 (moderate)
Caco-2 Permeability (Log Papp) 1.2 (high) 0.9 (moderate)
CYP2D6 Inhibition Probable Unlikely
Hepatotoxicity Moderate risk Low risk

Key Research Findings

HAT Modulation : Benzamide derivatives with bulky substituents (e.g., CTPB and CTB) exhibit p300 HAT activation, contrasting with simpler analogs like anacardic acid derivatives, which inhibit HAT . The phenylethyl group in this compound may similarly influence HAT activity, though its exact role requires empirical validation.

The phenylethyl variant could exhibit enhanced potency due to improved membrane penetration.

Substituent Effects :

  • Alkyl Chains : Long alkyl chains (e.g., pentadecyl in CTPB) increase lipophilicity, enhancing cell permeability but reducing solubility .
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF₃) and chloro (Cl) in CTPB/CTB improve binding affinity to enzymatic targets .

Contradictions and Limitations

  • HAT Activation vs. Inhibition : Substituent variations lead to divergent biological outcomes (e.g., activation by CTPB vs. inhibition by anacardic acid derivatives) . This underscores the need for precise structural tuning in drug design.
  • Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on extrapolation from analogs.

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